molecular formula C12H13NO2 B11898646 (5-Ethyl-3-phenylisoxazol-4-yl)methanol

(5-Ethyl-3-phenylisoxazol-4-yl)methanol

Cat. No.: B11898646
M. Wt: 203.24 g/mol
InChI Key: IHSQGQZCACKRFK-UHFFFAOYSA-N
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Description

(5-Ethyl-3-phenylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-phenylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of (5-Ethyl-3-phenylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-3-phenylisoxazol-4-yl)methanol is unique due to the presence of both ethyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(5-ethyl-3-phenyl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-2-11-10(8-14)12(13-15-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

IHSQGQZCACKRFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)CO

Origin of Product

United States

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